(2-Methylcyclohex-1-en-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylcyclohex-1-en-1-yl)acetic acid is an organic compound with the molecular formula C9H14O2 It is a derivative of cyclohexene, featuring a methyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylcyclohex-1-en-1-yl)acetic acid typically involves the following steps:
Cyclohexene Derivatization: The starting material, cyclohexene, undergoes a series of reactions to introduce the methyl group at the 2-position.
Acetic Acid Introduction: The acetic acid moiety is introduced through a carboxylation reaction, often using reagents like carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the above reactions are optimized for yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(2-Methylcyclohex-1-en-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
(2-Methylcyclohex-1-en-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methylcyclohex-1-en-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2-Methylcyclohexyl)acetic acid: Similar structure but lacks the double bond in the cyclohexene ring.
Cyclohexaneacetic acid: Lacks the methyl group and double bond.
2-Cyclohexen-1-one: Contains a ketone group instead of the acetic acid moiety.
Uniqueness
(2-Methylcyclohex-1-en-1-yl)acetic acid is unique due to its specific combination of a methyl group, cyclohexene ring, and acetic acid moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
CAS No. |
54661-41-5 |
---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-(2-methylcyclohexen-1-yl)acetic acid |
InChI |
InChI=1S/C9H14O2/c1-7-4-2-3-5-8(7)6-9(10)11/h2-6H2,1H3,(H,10,11) |
InChI Key |
DOJGFASCQMSATG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCCC1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.